molecular formula C10H13N5O4 B020998 8-Aza-7-deaza-2'-deoxyguanosine CAS No. 100644-70-0

8-Aza-7-deaza-2'-deoxyguanosine

Cat. No. B020998
M. Wt: 267.24 g/mol
InChI Key: VAKVIOJNTTWOHM-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 8-Aza-7-deaza-2'-deoxyguanosine involves several key steps, including the glycosylation of the corresponding base and the subsequent introduction of the sugar moiety. Seela and Kröschel (2003) detail the synthesis of this nucleoside, converting it into phosphoramidite for incorporation into oligonucleotides, highlighting its capacity to form stable base pairs with modified cytosines in both parallel and antiparallel DNA strands (Seela & Kröschel, 2003).

Molecular Structure Analysis

The molecular structure of 8-Aza-7-deaza-2'-deoxyguanosine allows for unique base pairing and self-assembly properties. It does not form G-like tetrads but can lead to higher molecular assemblies in the presence of certain substitutions, as confirmed through ESI-MS spectrometry and HPLC analysis (Seela & Kröschel, 2003).

Chemical Reactions and Properties

8-Aza-7-deaza-2'-deoxyguanosine's chemical reactivity is notably demonstrated in its base pairing properties. It forms stable duplexes with modified nucleosides, and the introduction of halogen or alkynyl substituents at specific positions can significantly influence its duplex stabilization and fluorescent properties. This has been leveraged in studies involving the synthesis and functionalization of oligonucleotides for potential applications in DNA-based technologies (Seela & Kröschel, 2003; Seela et al., 2010).

Physical Properties Analysis

The physical properties of 8-Aza-7-deaza-2'-deoxyguanosine, including its thermal stability and duplex formation capabilities, are closely tied to its structural modifications. Incorporation into oligonucleotides shows slight destabilization relative to natural duplexes, an attribute that is of interest for studying nucleic acid dynamics and stability under varying conditions (Jakša, Kralj, & Kobe, 2002).

Chemical Properties Analysis

The chemical properties of 8-Aza-7-deaza-2'-deoxyguanosine, particularly its base pairing stability and fluorescence characteristics, have been explored in detail. Its ability to expand the genetic alphabet by forming stable and selective base pairs with modified nucleosides provides a versatile tool for genetic engineering and molecular biology research. The stability of these base pairs can be further manipulated through chemical modifications, offering insights into the design of nucleic acid structures with enhanced stability and novel functionalities (Seela et al., 2010; Seela & Kröschel, 2003).

Scientific research applications

  • Fluorescence Detection and DNA Structural Changes: It is used to discriminate structural changes in DNA by changing its emission wavelength upon hybridization. This property makes it useful in fluorescence detection, diagnostic, and therapeutic applications (Saito et al., 2013).

  • Stability of DNA Structures: Studies have shown that 8-Aza-7-deaza-2'-deoxyguanosine contributes to the stability of DNA structures. It can form stable base pairs in DNA and supports the formation of autonomous DNA structures (Seela & Kröschel, 2003).

  • Antitumor Properties: There is evidence suggesting that 8-halo-7-deaza-2'-deoxyguanosine triphosphate exhibits an antiproliferative effect on HeLa cells, indicating potential as a new antitumor agent (Yin, Sasaki, & Taniguchi, 2016).

  • Enhanced Duplex Stability: The incorporation of 8-aza-7-deaza-2'-deoxyguanosine and its derivatives in DNA sequences has been found to enhance the stability of DNA duplexes, which is significant for DNA research and potential therapeutic applications (He, Seela, 2002).

  • Synthesis and Functionalization: It is used in the synthesis and functionalization of nucleosides and oligonucleotides. For instance, 8-aza-7-deaza-2'-deoxyguanosine nucleosides with octadiynyl side chains can form hybrids slightly more stable than canonical DNA (Seela, Xiong, Leonard, & Budow, 2009).

properties

IUPAC Name

6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLZQBWJRMFLAD-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aza-7-deaza-2'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aza-7-deaza-2'-deoxyguanosine
Reactant of Route 2
8-Aza-7-deaza-2'-deoxyguanosine
Reactant of Route 3
8-Aza-7-deaza-2'-deoxyguanosine
Reactant of Route 4
8-Aza-7-deaza-2'-deoxyguanosine
Reactant of Route 5
8-Aza-7-deaza-2'-deoxyguanosine
Reactant of Route 6
8-Aza-7-deaza-2'-deoxyguanosine

Citations

For This Compound
70
Citations
F Seela, H Driller - Helvetica chimica acta, 1988 - Wiley Online Library
… For the synthesis of oligonucleotides containing 8-aza-7deaza-2'-deoxyguanosine (2), P(II1) chemistry on solid support was chosen which required the preparation of the …
Number of citations: 55 onlinelibrary.wiley.com
F Seela, H Driller - Nucleic acids research, 1989 - academic.oup.com
… Recently, we have synthesized 7-deaza- 2'-deoxyguanosine (c7Gd, 3) and 8-aza-7-deaza-2'-deoxyguanosine (c7z8Gd, 2) two nucleosides being isosteric to dG (!) [8,9]. As …
Number of citations: 77 academic.oup.com
F Seela, N Ramzaeva, G Becher - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
The 7-substituents of 7-deazapurines have considerable steric freedom within the major groove of DNA and stabilize the oligonucleotide duplex structure1. Therefore, the 7-position of 7-…
Number of citations: 13 cccc.uochb.cas.cz
F Seela, G Becher - Helvetica chimica acta, 1999 - Wiley Online Library
… The synthesis of 8-aza-7-deaza-2'deoxyguanosine [12] as well as of its 7-bromo, 7-iodo, and 7-cyano derivatives [13] [14] has been described elsewhere. The 7-alkynylated derivatives …
Number of citations: 42 onlinelibrary.wiley.com
F Seela, G Becher, H Rosemeyer, H Reuter… - Helvetica chimica …, 1999 - Wiley Online Library
… For comparison, the data of 2'-deoxyguanosine (Gd) [10], 7-deaza-2'-deoxyguanosine (c7Gd) [10], 8-aza-7-deaza-2'-deoxyguanosine (c7z8Gd) [10], as well as of 8-aza-7cyano-7-deaza…
Number of citations: 46 onlinelibrary.wiley.com
M Ganguly, F Wang, M Kaushik, MP Stone… - Nucleic acids …, 2007 - academic.oup.com
The incorporation of 7-deazaguanine modifications into DNA is frequently used to probe protein recognition of H-bonding information in the major groove of DNA. While it is generally …
Number of citations: 43 academic.oup.com
F Seela, H Xiong, P Leonard, S Budow - Organic & Biomolecular …, 2009 - pubs.rsc.org
… The 7-iodinated 8-aza-7-deaza-2′-deoxyguanosine 2b served as starting material for the synthesis of the phosphoramidites 3a,b. Compound 2b was employed in the Sonogashira …
Number of citations: 69 pubs.rsc.org
A Suzuki, N Nemoto, I Saito, Y Saito - Organic & Biomolecular …, 2014 - pubs.rsc.org
… In particular, 7-naphthylethynylated 8-aza-7-deaza-2′-deoxyguanosine na G acted as an excellent ESF purine nucleoside, forming a stable Watson–Crick base pair, and changing its …
Number of citations: 45 pubs.rsc.org
F Seela, R Kröschel - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… Neither the nucleoside 1 nor the regularly linked 8-aza-7-deaza-2′-deoxyguanosine form G-like tetrads while the regularly linked 8-aza-7-deaza-2′-deoxyisoguanosine gives higher …
Number of citations: 20 pubs.rsc.org
J He, F Seela - Nucleic acids research, 2002 - academic.oup.com
… This study reports on the synthesis of 7‐propynyl derivatives of the 8‐aza‐7‐deaza‐2′‐deoxyguanosine (3b) and the corresponding 2′‐deoxyadenosine derivative (4b). The work …
Number of citations: 83 academic.oup.com

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